Cas no 337512-07-9 (3-(4-FLUOROPHENYL)PHENYLMAGNESIUM BROMIDE, 0.25 M in 2-MeTHF)
3-(4-FLUOROPHENYL)PHENYLMAGNESIUM BROMIDE, 0.25 M in 2-MeTHF Chemical and Physical Properties
Names and Identifiers
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- 3-(4-FLUOROPHENYL)PHENYLMAGNESIUM BROMIDE, 0.25 M in 2-MeTHF
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- MDL: MFCD06201574
- Inchi: 1S/C12H8F.BrH.Mg/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q;;+1/p-1
- InChI Key: QQYUKGXFNQVQQC-UHFFFAOYSA-M
- SMILES: [Mg](C1=CC=CC(C2C=CC(F)=CC=2)=C1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
3-(4-FLUOROPHENYL)PHENYLMAGNESIUM BROMIDE, 0.25 M in 2-MeTHF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB431642-50 ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
337512-07-9 | 50 ml |
€1079.10 | 2024-04-17 | ||
| abcr | AB431642-100 ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
337512-07-9 | 100 ml |
€1689.00 | 2024-04-17 | ||
| abcr | AB430757-50 ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in THF; . |
337512-07-9 | 50 ml |
€1079.10 | 2024-04-17 | ||
| abcr | AB430757-100 ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in THF; . |
337512-07-9 | 100 ml |
€1689.00 | 2024-04-17 | ||
| abcr | AB431642-50ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
337512-07-9 | 50ml |
€1079.10 | 2025-02-13 | ||
| abcr | AB431642-100ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
337512-07-9 | 100ml |
€1689.00 | 2025-02-13 | ||
| abcr | AB430757-50ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in THF; . |
337512-07-9 | 50ml |
€1079.10 | 2025-02-13 | ||
| abcr | AB430757-100ml |
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in THF; . |
337512-07-9 | 100ml |
€1689.00 | 2025-02-13 |
3-(4-FLUOROPHENYL)PHENYLMAGNESIUM BROMIDE, 0.25 M in 2-MeTHF Suppliers
3-(4-FLUOROPHENYL)PHENYLMAGNESIUM BROMIDE, 0.25 M in 2-MeTHF Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-(4-FLUOROPHENYL)PHENYLMAGNESIUM BROMIDE, 0.25 M in 2-MeTHF
Introduction to 3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF and Its Applications in Modern Chemical Research
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF, with a CAS number of 337512-07-9, is a specialized organometallic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This organomagnesium reagent, specifically formulated as a solution in 2-methyltetrahydrofuran (2-MeTHF), serves as a versatile intermediate in the synthesis of complex molecular structures, particularly those involving fluorinated aromatic systems. The presence of the fluoro substituent in the phenyl ring enhances the compound's utility in creating bioactive molecules with improved metabolic stability and binding affinity.
The preparation and handling of this compound require meticulous attention to detail due to its sensitivity to moisture and air, which are typical characteristics of Grignard reagents. The concentration of 0.25 M in 2-MeTHF ensures a controlled environment for reactions, minimizing side reactions that could compromise yield and purity. This solution form is particularly advantageous for researchers who require precise dosing in multi-step synthetic pathways.
In recent years, the demand for fluorinated compounds has surged due to their pivotal role in drug discovery and development. The fluoro group is known to modulate pharmacokinetic properties, such as blood-brain barrier penetration and metabolic clearance, making it a valuable tool for medicinal chemists. The use of 3-(4-Fluorophenyl)phenylmagnesium bromide allows for the efficient introduction of fluorine into target molecules, facilitating the creation of novel therapeutic agents with enhanced efficacy and reduced toxicity.
One of the most compelling applications of this compound is in the synthesis of fluorinated heterocycles, which are prevalent in many modern pharmaceuticals. Heterocyclic structures exhibit a wide range of biological activities, and the incorporation of fluorine atoms can significantly alter their pharmacological profiles. For instance, recent studies have demonstrated that fluorinated benzodiazepines derived from 3-(4-Fluorophenyl)phenylmagnesium bromide exhibit improved anxiolytic properties compared to their non-fluorinated counterparts. This highlights the compound's importance in developing next-generation CNS-active drugs.
The role of organomagnesium reagents like 3-(4-Fluorophenyl)phenylmagnesium bromide extends beyond heterocycle synthesis. They are also instrumental in constructing complex carbon-carbon bonds, which are essential for creating three-dimensional molecular architectures. Researchers have leveraged this compound to develop novel ligands for enzyme inhibition, particularly targeting enzymes involved in inflammatory pathways. By employing palladium-catalyzed cross-coupling reactions facilitated by this organomagnesium species, scientists have been able to generate highly specific inhibitors with promising preclinical results.
The choice of solvent, 2-MeTHF, is critical in ensuring the stability and reactivity of the Grignard solution. Unlike diethyl ether, which can form peroxides under certain conditions, 2-MeTHF offers better thermal stability and resistance to oxidation. This makes it an ideal medium for long-term storage and handling of sensitive organometallic compounds. Additionally, the methyl group present in 2-MeTHF can influence reaction kinetics by providing steric hindrance or electronic effects, depending on the specific synthetic pathway.
Recent advancements in flow chemistry have further enhanced the utility of solutions like 3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF. Flow systems allow for precise control over reaction conditions, including temperature and pressure, which is particularly beneficial when working with reactive intermediates such as Grignard reagents. This approach has enabled researchers to perform multi-step syntheses under milder conditions with higher reproducibility, reducing waste and improving overall efficiency.
The impact of this compound on drug discovery is underscored by its application in generating libraries of fluorinated compounds for high-throughput screening (HTS). By systematically varying reaction conditions and substrates derived from 3-(4-Fluorophenyl)phenylmagnesium bromide, researchers can identify lead compounds with desirable biological activity rapidly. Such libraries have been instrumental in identifying novel antiviral agents and anticancer drugs that incorporate fluorine atoms to enhance their therapeutic potential.
In conclusion, 3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF, CAS number 337512-07-9, represents a cornerstone reagent in modern synthetic chemistry. Its ability to facilitate the introduction of fluorine into complex molecular frameworks has opened new avenues for drug development and material science research. As our understanding of fluorine's role in molecular design continues to evolve, compounds like this will remain indispensable tools for chemists seeking to push the boundaries of medicinal chemistry innovation.
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